6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
Description
Properties
IUPAC Name |
6-[2-(4-methylphenoxy)ethyl]indolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-16-10-12-17(13-11-16)27-15-14-26-21-9-5-2-6-18(21)22-23(26)25-20-8-4-3-7-19(20)24-22/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPDUCNUQQJLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation Using 2-(4-Methylphenoxy)ethyl Halides
This method involves reacting the indoloquinoxaline core (3 ) with 2-(4-methylphenoxy)ethyl bromide (4 ) in the presence of a base.
Procedure :
- Dissolve 3 (1 equiv) in anhydrous DMF or THF.
- Add 4 (1.2 equiv) and K2CO3 (2 equiv).
- Heat at 60–80°C for 12–24 hours.
- Isolate via column chromatography (SiO2, ethyl acetate/hexane).
Optimization Notes :
- Base Selection : K2CO3 outperforms NaH due to reduced side reactions.
- Solvent : DMF enhances nucleophilicity but may require higher temperatures.
- Yield : 50–65%.
Side Reactions :
Competing O-alkylation or dimerization is minimized by maintaining anhydrous conditions and controlled stoichiometry.
Mitsunobu Reaction for Ether Formation
An alternative approach employs the Mitsunobu reaction to directly couple 4-methylphenol (5 ) with 2-bromoethanol prior to alkylation.
Steps :
- Synthesize 2-(4-methylphenoxy)ethanol (6 ) via Mitsunobu:
- 5 + 2-bromoethanol + DIAD/PPh3, THF, 0°C → RT, 6 hours.
- Convert 6 to the corresponding mesylate or tosylate (7 ).
- Alkylate 3 with 7 using NaH as base.
Advantages :
Recent advances enable the integration of core formation and side-chain introduction in a single step. A three-component reaction involving isatin, o-phenylenediamine, and 2-(4-methylphenoxy)ethyl bromide has been reported under microwave irradiation.
Conditions :
- Catalyst : FeCl3 (10 mol%)
- Solvent : PEG-400
- Temperature : 100°C (microwave)
- Time : 30 minutes
- Yield : 75%
Mechanistic Pathway :
The Lewis acid catalyzes simultaneous imine formation and alkylation, reducing intermediate isolation steps.
Structural Characterization and Analytical Data
Post-synthesis characterization ensures compound integrity:
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction (for analog 3 ) confirms the planar indoloquinoxaline core and axial orientation of the phenoxyethyl group.
| Parameter | Value |
|---|---|
| Space group | P21/c |
| a, b, c (Å) | 11.3245, 12.1767, 17.3982 |
| β (°) | 104.506 |
| R-factor | 0.0579 |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Complexity |
|---|---|---|---|
| Sequential alkylation | 50–65 | 24–36 h | Moderate |
| Mitsunobu-alkylation | 60–70 | 18–24 h | High |
| Multi-component (microwave) | 75 | 0.5 h | Low |
The microwave-assisted multi-component method offers superior efficiency, though scalability remains a challenge.
Chemical Reactions Analysis
6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the indoloquinoxaline core.
Scientific Research Applications
Anticancer Applications
The compound exhibits significant cytotoxicity against various cancer cell lines, making it a promising candidate for anticancer drug development. Studies have shown that derivatives of indoloquinoxalines can effectively inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The primary mechanism involves intercalation into DNA, disrupting replication and transcription processes. This interference can lead to apoptosis in cancer cells.
-
Case Studies :
- A study demonstrated that 6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline exhibited an IC50 value of approximately 0.72 mM against specific cancer cell lines, indicating potent anticancer activity .
- Another research highlighted the compound's ability to induce apoptosis through the activation of caspase pathways in breast cancer cells .
Antiviral Properties
The antiviral potential of indoloquinoxaline derivatives has been explored extensively. The compound's structure allows it to inhibit viral replication effectively:
- Mechanism of Action : The compound's ability to intercalate into viral DNA contributes to its antiviral efficacy. It has shown activity against several viruses, including herpes simplex virus and cytomegalovirus.
-
Case Studies :
- Research indicated that compounds similar to 6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline demonstrated significant inhibition of HSV-1 replication at concentrations around 1 mM .
- Another study revealed that derivatives with similar structures could reduce viral DNA synthesis significantly at lower concentrations .
Antimicrobial Activity
In addition to its anticancer and antiviral properties, this compound exhibits antimicrobial effects:
- Mechanism of Action : The antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic processes.
-
Case Studies :
- A comparative study found that indoloquinoxaline derivatives showed effective inhibition against various bacterial strains, with some exhibiting MIC values lower than standard antibiotics .
- Another investigation reported that the compound could inhibit biofilm formation in pathogenic bacteria, suggesting potential applications in treating chronic infections .
Industrial Applications
Beyond its biological applications, 6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is being investigated for potential uses in various industries:
- Optoelectronic Devices : The unique electronic properties of indoloquinoxalines make them suitable candidates for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.
- Dyes in Textile Industry : The compound's vibrant color properties are being explored for use as dyes in textiles, providing a sustainable alternative to synthetic dyes.
Mechanism of Action
The biological activity of 6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is primarily attributed to its ability to intercalate into DNA, thereby disrupting DNA replication and transcription processes . This intercalation stabilizes the DNA duplex and inhibits the activity of topoisomerases, enzymes crucial for DNA unwinding . Additionally, the compound may interact with various cellular proteins, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Key Findings :
- Electron-donating groups (e.g., methoxy in 11e) raise HOMO energy levels and reduce band gaps, improving charge transport in optoelectronic applications .
- Fluorinated derivatives (e.g., 11c) exhibit stronger DNA binding due to hydrophobic interactions but show lower cytotoxicity compared to methoxy-substituted analogs .
Alkyl/Ether-Substituted Derivatives
Key Findings :
- Ether side chains (e.g., 5c) enhance solubility and reduce aggregation in optoelectronic devices .
- Simple alkyl groups (e.g., ethyl) improve cytotoxicity but may reduce DNA binding specificity .
Amino-Substituted Derivatives
Key Findings :
- Basic side chains (e.g., morpholine) improve serum protein binding, extending half-life .
- Aminoalkyl groups enhance G-quadruplex stabilization, a target for anticancer therapy .
Critical Analysis of Substituent Effects
- Electron-Donating Groups (e.g., methoxy, methylphenoxy): Increase HOMO energy, reduce band gaps, and enhance charge transport in OLEDs . However, they may reduce thermal stability in DNA complexes .
- Halogen Substituents (e.g., fluoro): Improve DNA binding via hydrophobic interactions but often show lower cytotoxicity .
- Flexible Side Chains (e.g., ethoxyethyl, morpholinyl): Balance solubility and bioactivity, making them suitable for both pharmacological and material science applications .
Biological Activity
Overview
6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a synthetic compound belonging to the indoloquinoxaline class, recognized for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties. This compound's unique structural features contribute to its potential applications in medicinal chemistry, particularly in oncology.
Chemical Structure and Properties
- IUPAC Name : 6-[2-(4-methylphenoxy)ethyl]indolo[3,2-b]quinoxaline
- Molecular Formula : C23H19N3O
- CAS Number : 637756-28-6
The molecular structure consists of an indole moiety fused with a quinoxaline ring and a propyl side chain substituted with a 4-methylphenoxy group. This configuration is crucial for its biological interactions and activity.
The biological activity of 6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline primarily involves:
- DNA Intercalation : The compound interacts with DNA through intercalation, affecting replication and transcription processes.
- Inhibition of Signaling Pathways : Similar compounds have been shown to inhibit various signaling pathways associated with cancer progression, including kinase and transcription factor pathways.
Biological Activities
-
Anticancer Activity
- Cytotoxic Effects : Research indicates that derivatives of indoloquinoxalines exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that these compounds can induce apoptosis in tumor cells by disrupting cellular signaling pathways.
- Case Study : A study on indoloquinoxaline derivatives highlighted their ability to inhibit the growth of breast cancer cells in vitro, suggesting potential for further development as anticancer agents.
-
Antiviral Properties
- Some indoloquinoxaline derivatives have shown activity against viruses, including herpes simplex virus (HSV). The mechanism often involves interference with viral replication processes.
-
Antimicrobial Activity
- Indoloquinoxalines have demonstrated antimicrobial properties against various bacterial strains. This activity is likely due to their ability to disrupt bacterial DNA synthesis.
Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against breast cancer cell lines (IC50 < 10 µM). |
| Study B | Showed antiviral activity against HSV with an IC50 value of 5 µM. |
| Study C | Reported antimicrobial efficacy against E. coli and S. aureus with MIC values ranging from 15-30 µg/mL. |
Pharmacokinetics
The pharmacokinetic profile of 6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline suggests good bioavailability due to its high solubility (>27 M in acetonitrile). This property enhances its potential therapeutic applications.
Q & A
Q. What established synthetic routes exist for 6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline, and how can reaction conditions be optimized?
The synthesis typically involves alkylation of the indoloquinoxaline core. For example, Schunck's method (modified for scalability) uses 1-chloro-2-dimethylaminoethane hydrochloride with K₂CO₃ in acetone under reflux for 24 hours to introduce the ethyl-phenoxy moiety . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. acetone), stoichiometric ratios (e.g., 1.2 equivalents of alkylating agent), and reflux duration. Recrystallization from ethanol or DCM/hexane mixtures improves purity .
Q. What are the primary biological targets or activities reported for indoloquinoxaline derivatives?
Indoloquinoxalines are explored for anticancer and antimicrobial activity. For example, fluorinated analogs (e.g., 9-fluoro-6-benzyl derivatives) show cytotoxicity via topoisomerase inhibition, with IC₅₀ values in the micromolar range . Activity depends on substituent electronegativity and spatial orientation, necessitating SAR studies .
Advanced Research Questions
Q. How can computational methods enhance the design of novel indoloquinoxaline derivatives?
Quantum chemical calculations (e.g., DFT) predict reactivity and regioselectivity during alkylation or condensation steps. Reaction path searches optimize transition states, while molecular docking identifies potential biological targets (e.g., kinase binding sites) . Machine learning models trained on reaction databases (e.g., ICReDD’s workflow) can suggest optimal solvent-catalyst combinations .
Q. How should researchers address contradictions in reported biological activity data for indoloquinoxaline analogs?
Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, serum concentration). A systematic approach includes:
- Replicating experiments under standardized protocols (e.g., NIH/NCATS guidelines).
- Validating target engagement via biochemical assays (e.g., enzyme inhibition kinetics) alongside cell-based studies.
- Comparing logP and solubility data to assess bioavailability differences .
Q. What strategies exist for functionalizing the indoloquinoxaline core to modulate photophysical properties?
- Electron-withdrawing groups (EWGs) : Introduce nitro or chloro substituents via electrophilic substitution to redshift absorption spectra.
- Conjugation extension : Attach thiophene or quinoline moieties (e.g., 2,3-bis(thiophen-2-yl) derivatives) to enhance π-delocalization .
- Post-synthetic modifications : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for late-stage diversification .
Q. What are the challenges in scaling up indoloquinoxaline synthesis, and how can they be mitigated?
Key issues include:
- Solvent removal : Vacuum distillation of high-boiling solvents (e.g., DMF) is energy-intensive. Switch to low-boiling alternatives (e.g., acetone) .
- Byproduct formation : Optimize stoichiometry (e.g., 1.2 equivalents of alkylating agent) to minimize dimerization .
- Reactor design : Use continuous-flow systems to improve heat/mass transfer and reduce reaction times .
Q. How do substituents on the phenoxyethyl group influence physicochemical properties?
- Methyl vs. fluoro substituents : Methyl groups enhance lipophilicity (logP ↑), improving membrane permeability. Fluorine increases metabolic stability but may reduce solubility.
- Steric effects : Bulky substituents (e.g., benzyl) can hinder crystal packing, lowering melting points and complicating crystallization .
Q. What methodologies are effective for resolving regioisomeric mixtures in indoloquinoxaline synthesis?
- Chromatographic separation : Use silica gel columns with gradient elution (hexane:EtOAc) for small-scale purification.
- Crystallization-driven resolution : Exploit differential solubility of regioisomers in ethanol/water mixtures .
- Computational prediction : DFT calculations of isomer stability guide selective synthesis .
Q. How can researchers design comparative studies between 6-[2-(4-methylphenoxy)ethyl] derivatives and other indoloquinoxaline analogs?
- Structural analogs : Compare with 6-(2-dimethylaminoethyl) or 6-benzyl derivatives to assess electronic/steric effects .
- Biological benchmarking : Use reference compounds (e.g., mitoxantrone for topoisomerase inhibition) to contextualize activity data .
- Thermodynamic profiling : Measure ΔG of binding via isothermal titration calorimetry (ITC) to quantify substituent contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
